Diethyl 4-cyano-2,6-pyridinedicarboxylate
Description
Diethyl 4-cyano-2,6-pyridinedicarboxylate is a pyridine derivative characterized by a cyano (-CN) substituent at the 4-position and two ethyl ester (-COOEt) groups at the 2- and 6-positions of the pyridine ring. The cyano group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity at the pyridine ring and influence solubility, stability, and coordination chemistry compared to other derivatives .
Properties
IUPAC Name |
diethyl 4-cyanopyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-5-8(7-13)6-10(14-9)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEPFGIUUKDWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191430 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97316-54-6 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97316-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-cyano-2,6-pyridinedicarboxylate can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of diethyl malonate with 4-cyanopyridine under basic conditions, followed by esterification to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-cyano-2,6-pyridinedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
Diethyl 4-cyano-2,6-pyridinedicarboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 4-cyano-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionalities allow the compound to participate in various chemical reactions, potentially leading to the formation of active metabolites or intermediates. These interactions can affect biological processes at the molecular level, influencing enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Variations
The table below compares key pyridinedicarboxylate derivatives, emphasizing substituent effects:
Substituent Effects on Reactivity and Stability
- Cyano vs. Ethoxy derivatives exhibit moderate solubility in organic solvents like toluene, while hydroxy derivatives are more polar and prone to hydrogen bonding .
- Stability: Cyano-substituted compounds are generally stable under acidic conditions but may hydrolyze to carboxylic acids under strong basic conditions. Ethoxy groups are susceptible to acid-catalyzed hydrolysis, whereas hydroxy groups can undergo etherification or esterification .
Biological Activity
Diethyl 4-cyano-2,6-pyridinedicarboxylate (DCPD) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with DCPD, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- Functional Groups : Cyano and ester groups contribute to its reactivity and interaction with biological targets.
DCPD's biological activity is primarily attributed to its interaction with various biomolecules. The presence of the cyano group allows for:
- Enzyme Inhibition : DCPD may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Binding : The compound can potentially bind to receptors involved in cellular signaling pathways, influencing physiological responses.
- Metabolite Formation : DCPD can be metabolized into active derivatives that exhibit enhanced biological effects.
Antimicrobial Activity
Research indicates that DCPD exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that DCPD showed significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have suggested that DCPD may possess anti-inflammatory properties. A case study published in highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of DCPD's antimicrobial activity was performed using a range of bacterial strains. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition rates.
- Inflammatory Response Modulation : In a controlled laboratory setting, DCPD was administered to macrophages, resulting in a marked decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have explored the synthesis and characterization of DCPD derivatives, which may enhance its biological activity. For instance, modifications to the ester groups have been shown to improve solubility and bioavailability, potentially leading to more effective therapeutic agents .
Comparison with Related Compounds
To understand the uniqueness of DCPD, it is essential to compare it with similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| Diethyl 2,6-pyridinedicarboxylate | Lacks cyano group | Lower antimicrobial activity |
| Methyl 4-cyano-2,6-pyridinedicarboxylate | Methyl instead of ethyl esters | Similar but less potent |
| Ethyl 4-cyano-2,6-pyridinedicarboxylate | One ethyl and one methyl ester | Different solubility characteristics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
